Blancoxanthone

Description

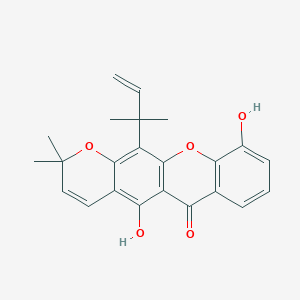

Structure

3D Structure

Properties

Molecular Formula |

C23H22O5 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

5,10-dihydroxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)pyrano[3,2-b]xanthen-6-one |

InChI |

InChI=1S/C23H22O5/c1-6-22(2,3)16-20-13(10-11-23(4,5)28-20)18(26)15-17(25)12-8-7-9-14(24)19(12)27-21(15)16/h6-11,24,26H,1H2,2-5H3 |

InChI Key |

VCRGQEOJJJBBNZ-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC4=C(C3=O)C=CC=C4O)O)C |

Canonical SMILES |

CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC4=C(C3=O)C=CC=C4O)O)C |

Synonyms |

blancoxanthone |

Origin of Product |

United States |

Isolation and Comprehensive Structural Elucidation of Blancoxanthone

Methodologies for the Extraction and Purification of Blancoxanthone

The initial step in studying this compound involves its removal and purification from the complex mixture of compounds present in the source organism.

This compound has been successfully isolated from the roots of Calophyllum blancoi. researchgate.nettjnpr.org The process commences with the air-drying and powdering of the plant material to increase the surface area for solvent penetration.

The dried root powder is then subjected to extraction with organic solvents. researchgate.net One documented method involves maceration with methanol. tjnpr.org Another approach utilizes an acetone (B3395972) extract of the roots. up.pt The resulting crude extract, a thick, concentrated mixture, contains this compound along with numerous other phytochemicals. researchgate.net This initial extract serves as the starting point for purification.

Following extraction, the crude mixture undergoes a series of chromatographic separations to isolate this compound in a pure form. researchgate.net Column chromatography is a principal technique employed for this purpose. researchgate.netmost.gov.bd

In a specific example, a crude extract of C. blancoi roots was fractionated, and a resulting fraction was further subjected to column chromatography over Sephadex LH-20. researchgate.net Elution with a chloroform/methanol (2:1) solvent system successfully yielded pure this compound (designated as compound 1 in the study). researchgate.net Other chromatographic techniques, such as radial chromatography and the use of silica (B1680970) gel as a stationary phase, are also commonly employed in the separation of xanthones from Calophyllum species. tjnpr.orgmost.gov.bd The purity of the isolated compound is typically verified by methods like Thin-Layer Chromatography (TLC). researchgate.net

Spectroscopic and Spectrometric Characterization for Structural Assignment

Once purified, the molecular structure of this compound is determined using an array of sophisticated analytical techniques. The combination of data from these methods allows for an unambiguous assignment of its constitution and, where applicable, its stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the structure of this compound. researchgate.netresearchgate.net One-dimensional (1D) NMR experiments, including ¹H-NMR and ¹³C-NMR, provide essential information about the chemical environment of hydrogen and carbon atoms within the molecule.

Two-dimensional (2D) NMR experiments are particularly crucial for assembling the molecular framework. researchgate.netresearchgate.net Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) allow for the identification of long-range couplings between protons and carbons, which is vital for connecting different structural fragments of the molecule. researchgate.net The complete ¹H and ¹³C NMR data for this compound, as reported from its isolation from C. blancoi, are detailed below. researchgate.net

Table 1: ¹H-NMR Spectroscopic Data for this compound (300 MHz, CDCl₃)

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J in Hz) | Proton Assignment |

|---|---|---|---|

| 13.51 | s | - | 8-OH |

| 8.12 | dd | 7.8, 1.3 | H-1 |

| 7.27 | t | 7.8 | H-2 |

| 7.37 | dd | 7.8, 1.3 | H-3 |

| 6.75 | d | 9.9 | H-1′ |

| 5.60 | d | 9.9 | H-2′ |

| 1.47 | s | - | H-4′, 5′ |

| 6.28 | dd | 17.2, 10.4 | H-7′ |

| 4.90 | d | 17.2 | Hₐ-8′ |

| 4.85 | d | 10.4 | Hₑ-8′ |

| 1.69 | s | - | H-9′, 10′ |

| 4.70 | br s | - | 4-OH |

Data sourced from Shen et al., 2005. researchgate.net

Table 2: ¹³C-NMR Spectroscopic Data for this compound (75 MHz, CDCl₃)

| Chemical Shift (δ) | Carbon Assignment |

|---|---|

| 122.9 | C-1 |

| 123.7 | C-2 |

| 119.5 | C-3 |

| 154.0 | C-4 |

| 113.2 | C-4a |

| 113.2 | C-5 |

| 155.8 | C-6 |

| 108.6 | C-7 |

| 161.3 | C-8 |

| 108.9 | C-8a |

| 181.3 | C-9 |

| 103.1 | C-9a |

| 154.6 | C-10a |

| 115.5 | C-1′ |

| 127.3 | C-2′ |

| 77.9 | C-3′ |

| 28.1 | C-4′, 5′ |

| 41.3 | C-6′ |

| 145.4 | C-7′ |

| 112.1 | C-8′ |

| 28.3 | C-9′, 10′ |

Data sourced from Shen et al., 2005. researchgate.net

Mass spectrometry is employed to determine the molecular weight and deduce the molecular formula of a compound. For this compound, its initial characterization utilized Fast Atom Bombardment (FAB-MS) and Electron Ionization (EI-MS), which showed a molecular ion [M]⁺ peak at m/z 378. researchgate.net

In modern phytochemical analysis, High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is the preferred method for confirming a compound's molecular formula. researchgate.nettjnpr.orgajchem-a.com This technique provides highly accurate mass measurements, typically to four or more decimal places, which allows for the calculation of an unambiguous elemental composition. mdpi.comnih.gov Although the original publication for this compound used other MS methods, HRESI-MS has been instrumental in the structural elucidation of other recently discovered pyranoxanthones from the Calophyllum genus, confirming its essential role in natural product characterization. researchgate.nettjnpr.org

For chiral molecules that lack a defined crystalline structure suitable for X-ray crystallography, Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for assigning the absolute configuration. mdpi.comchiralabsxl.com This technique measures the differential absorption of left and right-circularly polarized light by a chiral chromophore. ull.es

The absolute configuration is determined by comparing the experimentally measured ECD spectrum with spectra that are quantum-mechanically calculated for possible stereoisomers. mdpi.commdpi.com A good match between the experimental and a calculated spectrum allows for the confident assignment of the molecule's absolute stereochemistry. mdpi.com This method has been successfully applied to determine the absolute configuration of other complex xanthones, including newly discovered pyranoxanthones isolated from natural sources. researchgate.netmdpi.com While this compound itself is achiral, the ECD technique is indispensable for determining the stereochemistry of related chiral xanthones that possess stereogenic centers. mdpi.com

Characterization of Naturally Occurring this compound Derivatives

During the phytochemical investigation of the roots of Calophyllum blancoi that led to the discovery of this compound, two other novel, structurally related pyranoxanthones were also isolated and characterized. researchgate.net These compounds are considered naturally occurring derivatives of this compound.

Acetyl this compound: This derivative was isolated alongside this compound. researchgate.net Its structure was determined using spectroscopic methods, which revealed it to be an acetylated form of the parent compound. researchgate.net

3-Hydroxythis compound: Also isolated from C. blancoi roots, this compound represents another novel pyranoxanthone. researchgate.net Spectroscopic analysis established its structure as a hydroxylated derivative of this compound. researchgate.net

In addition to these, other known pyranoxanthones were found in the same plant extract, including pyranojacareubin (B161687) and caloxanthone A. researchgate.net The isolation and characterization of these derivatives from the same natural source provide valuable insights into the biosynthetic pathways of this class of compounds within the Calophyllum genus.

The table below summarizes the key naturally occurring derivatives of this compound identified from Calophyllum blancoi.

| Compound Name | Natural Source | Method of Characterization | Reference |

| Acetyl this compound | Roots of Calophyllum blancoi | Spectroscopic Analyses (esp. 2D NMR) | researchgate.net |

| 3-Hydroxythis compound | Roots of Calophyllum blancoi | Spectroscopic Analyses (esp. 2D NMR) | researchgate.net |

Biosynthetic Pathways and Precursors of Blancoxanthone

Proposed General Biosynthetic Routes for Xanthones in Plants

Xanthones are a class of secondary metabolites found in various plant families, including Clusiaceae, Hypericaceae, and Gentianaceae. researchgate.netfrontiersin.org Their biosynthesis is a convergence of two major metabolic pathways: the shikimate pathway and the acetate (B1210297) (or polyketide) pathway. nih.govmdpi.comuniroma1.it These pathways provide the foundational molecules for the characteristic dibenzo-γ-pyrone scaffold of xanthones. mdpi.comuniroma1.itnih.gov

The process can proceed through two main routes: a phenylalanine-dependent pathway and a phenylalanine-independent pathway. frontiersin.orgmdpi.com

In the phenylalanine-dependent pathway , observed in families like Hypericaceae, the shikimate pathway produces L-phenylalanine. frontiersin.orgmdpi.com This amino acid is then converted to benzoic acid, which condenses with three malonyl-CoA units (from the acetate pathway) to form a benzophenone (B1666685) intermediate. frontiersin.org

In the phenylalanine-independent pathway , seen in the Gentianaceae family, a precursor from the shikimate pathway, 3-hydroxybenzoic acid, is used instead of benzoic acid derived from phenylalanine. frontiersin.org

Regardless of the initial route, both pathways converge on the formation of a key central intermediate: 2,3′,4,6-tetrahydroxybenzophenone . frontiersin.orgmdpi.com This molecule then undergoes a crucial regioselective intramolecular oxidative coupling reaction. frontiersin.org This cyclization is mediated by cytochrome P450 enzymes and results in the formation of the first true xanthone (B1684191) core structures. frontiersin.orgscispace.com Depending on the cyclization pattern, two primary xanthone precursors are formed: 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX) . researchgate.netfrontiersin.org These two compounds serve as the fundamental backbones for the vast diversity of xanthone derivatives found in nature. frontiersin.org

Enzymatic Steps and Identified Precursor Molecules in Pyranoxanthone Biosynthesis

Pyranoxanthones are characterized by an additional pyran ring fused to the xanthone scaffold. researchgate.netresearchgate.net The biosynthesis of this subclass, to which Blancoxanthone belongs, involves further modification of the initial xanthone core. The key steps are prenylation followed by cyclization and dehydrogenation. nih.gov

Prenylation: The first critical step is the attachment of a prenyl group (typically a dimethylallyl pyrophosphate or DMAPP) to the xanthone nucleus. This reaction is catalyzed by a class of enzymes known as aromatic prenyltransferases (aPTs) . nih.govnih.gov In Hypericum species, which also produce complex xanthones, aPTs have been identified that specifically catalyze the prenylation of the xanthone core at various positions. nih.govnih.gov For instance, an 8-prenylxanthone-forming prenyltransferase (PT8PX) has been shown to add a prenyl group to the C-8 position of 1,3,6,7-tetrahydroxyxanthone. nih.gov This prenylation step dramatically increases the structural diversity and is a prerequisite for the formation of the pyran ring. nih.gov

Cyclization and Dehydrogenation: Following prenylation, the attached prenyl group undergoes an oxidative cyclization to form the pyran ring. This type of reaction is often catalyzed by cytochrome P450 monooxygenases (CYPs) . scispace.comimb.com.cn These enzymes can catalyze the epoxidation or hydroxylation of the prenyl side chain, which then facilitates the intramolecular cyclization to form a dihydropyran ring. mdpi.com Subsequent dehydrogenation of this dihydropyranoxanthone intermediate, often catalyzed by a dehydrogenase, yields the final stable pyranoxanthone structure. nih.gov Chemical synthesis confirms this logic, where pyranoxanthones are obtained by the dehydrogenation of their respective dihydropyranoxanthone precursors. nih.gov

Therefore, the key precursors for pyranoxanthone biosynthesis are simple hydroxylated xanthones (like 1,3,7-THX) and prenyl pyrophosphates, and the key enzymes are aromatic prenyltransferases and cytochrome P450s.

Mechanistic Insights into this compound Formation within Calophyllum Species

This compound has been isolated from the roots of Calophyllum blancoi. researchgate.netnih.govutar.edu.my While the specific enzymes from this species have not been fully characterized, a plausible biosynthetic pathway can be proposed based on the structure of this compound and the general principles of xanthone and pyranoxanthone biosynthesis.

The structure of this compound features a pyran ring fused to the xanthone core and a separate dimethylallyl substituent. This suggests a biosynthetic pathway involving at least two prenylation events.

The proposed mechanism is as follows:

Core Formation: The pathway likely begins with the formation of a core xanthone precursor, plausibly 1,3,7-trihydroxyxanthone (1,3,7-THX) , as this is a common precursor for prenylated xanthones in related species. frontiersin.orgmdpi.com

First Prenylation: The xanthone core undergoes an initial prenylation reaction, where an aromatic prenyltransferase (aPT) transfers a DMAPP molecule to the aromatic ring, likely at the C-2 position, forming a C-prenylated xanthone.

Oxidative Cyclization: The newly attached prenyl group is then acted upon by a cytochrome P450 enzyme. This enzyme likely catalyzes an oxidative reaction that leads to the intramolecular cyclization of the prenyl chain, forming the characteristic pyran ring fused to the xanthone scaffold. This results in a pyranoxanthone intermediate.

Second Prenylation: A second prenyltransferase enzyme then catalyzes the attachment of another DMAPP unit to a different position on the pyranoxanthone intermediate, leading to the final structure of this compound. The isolation of related compounds like 3-hydroxythis compound and acetylthis compound from C. blancoi suggests that the core this compound structure can undergo further enzymatic modifications such as hydroxylation and acetylation. researchgate.netnih.gov

This proposed pathway highlights the sequential action of key enzyme families—cytochrome P450s and prenyltransferases—in building the complex architecture of this compound from a simple xanthone precursor within Calophyllum species.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3,5-trihydroxyxanthone (1,3,5-THX) |

| 1,3,7-trihydroxyxanthone (1,3,7-THX) |

| 2,3′,4,6-tetrahydroxybenzophenone |

| 3-hydroxythis compound |

| Acetylthis compound |

| Benzoic acid |

| Dimethylallyl pyrophosphate (DMAPP) |

| L-phenylalanine |

Chemical Synthesis and Derivatization Strategies for Blancoxanthone

Established Total Synthesis Approaches to the Xanthone (B1684191) Core Structure

The construction of the fundamental dibenzo-γ-pyrone framework of xanthones is a critical step in the total synthesis of complex derivatives like blancoxanthone. up.pt Over the years, both classical and modern synthetic strategies have been employed to achieve this.

Classical Synthetic Methodologies (e.g., Grover, Shah, and Shah reaction)

The Grover, Shah, and Shah (GSS) reaction is a well-established and convenient one-pot method for synthesizing hydroxyxanthones. wits.ac.zacore.ac.uk This reaction typically involves the condensation of a salicylic (B10762653) acid derivative with a suitable phenol (B47542) in the presence of a condensing agent like zinc chloride in phosphoryl chloride. up.ptcore.ac.uk The reaction proceeds through a benzophenone (B1666685) intermediate. For the direct formation of the xanthone skeleton, the benzophenone intermediate must possess a hydroxyl group at a position that facilitates cyclization. up.pt

Modifications to the classical GSS method have been developed to improve yields and overcome some of its limitations. up.pt For instance, using a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent) as the catalyst has been shown to provide higher yields of the xanthone product with fewer side reactions. up.ptuii.ac.id

Other classical approaches to the xanthone core include the cyclodehydration of 2,2'-dihydroxybenzophenones and the electrophilic cycloacylation of 2-aryloxybenzoic acids. nih.gov The synthesis via a benzophenone intermediate involves a Friedel-Crafts acylation of a phenolic derivative with a substituted benzoyl chloride, followed by intramolecular cyclization. core.ac.uk The diaryl ether pathway utilizes an Ullmann condensation to form a 2-aryloxybenzoic acid, which then undergoes intramolecular electrophilic cyclization. up.pt

Modern Palladium-Catalyzed Strategies for Xanthone Scaffold Construction

In recent years, palladium-catalyzed reactions have emerged as powerful tools for the construction of the xanthone scaffold, offering milder reaction conditions and greater functional group tolerance compared to classical methods. researchgate.netup.pt These modern strategies often involve carbonylation and C-H activation sequences.

One such approach is the palladium-catalyzed carbonylation/C-H activation of 2-iodo diaryl ethers. researchgate.net This method allows for the ring closure to form the xanthone core under a carbon monoxide atmosphere. researchgate.net Different palladium catalysts and reaction conditions have been optimized to achieve moderate to good yields of various xanthone derivatives. researchgate.netresearchgate.net For instance, a system using Pd(OAc)2 as the catalyst, P(Cy)3 as the ligand, and specific bases and additives has proven effective. researchgate.net Another protocol involves the homocoupling of 2-iodophenols using a palladium catalyst and gaseous carbon monoxide as the C1 building block. researchgate.net

Palladium-catalyzed carbonylative Suzuki coupling has also been developed as a one-pot synthesis for the xanthone scaffold. up.ptosti.gov This reaction couples an iodophenol with a (2-methoxyphenyl)boronic acid under a carbon monoxide atmosphere, generated from a surrogate. up.pt Optimization of the catalyst, solvent, and base has led to high yields of the xanthone product. up.pt

Rational Design and Synthetic Pathways Towards this compound and its Analogs

The rational design of this compound and its analogs focuses on creating new derivatives with potentially improved biological activities. mdpi.com The synthesis of these complex molecules often involves multi-step pathways. While specific total synthesis of this compound is not detailed in the provided results, the synthesis of various xanthone analogs provides a blueprint for how such a synthesis could be approached.

The synthesis of carboxylated xanthone analogs, for example, has been achieved through derivatization of a 4-allyl-3-hydroxy-9H-xanthen-9-one scaffold. mdpi.com Another general strategy involves the use of diaryl ether intermediates, formed through Ullmann coupling, followed by intramolecular electrophilic cyclization to yield xanthone-2-carboxylic acids. mdpi.com

The synthesis of xanthone derivatives often starts from readily available precursors. For instance, the synthesis of 2,3,4-trihydroxy-5-methyl xanthone was accomplished using gallic acid and o-cresol (B1677501) with Eaton's reagent via a modified GSS method. uii.ac.id This highlights the adaptability of classical methods for creating specifically substituted xanthones.

Semi-Synthetic Modification and Derivatization of this compound

Semi-synthetic modifications of naturally occurring xanthones like this compound are a crucial strategy for generating novel derivatives with potentially enhanced biological properties. wits.ac.zaresearchgate.net These modifications often involve introducing new functional groups to the core structure.

Introduction of Functional Groups through Acetylation and Other Reactions

Acetylation is a common method for modifying the hydroxyl groups present on the this compound scaffold. The treatment of this compound with acetic anhydride (B1165640) in pyridine (B92270) results in the formation of acetylated derivatives. For example, this compound-4,8-di-O-acetate has been synthesized through this method. researchgate.net This derivatization can alter the compound's polarity and bioavailability, which may influence its biological activity.

Generation of Novel this compound Derivatives for Enhanced Bioactivity

The generation of novel this compound derivatives is driven by the goal of improving their therapeutic potential. wits.ac.zaresearchgate.net this compound itself has demonstrated significant anti-coronavirus activity. cybermedlife.euresearchgate.netstuartxchange.com By creating derivatives, researchers aim to enhance this activity or introduce new biological effects.

The synthesis of derivatives allows for the exploration of structure-activity relationships. For instance, the introduction of different substituents on the xanthone ring system can significantly impact its biological profile, which includes anticancer, antihypertensive, and antioxidative activities. researchgate.net The modification of natural xanthone derivatives, guided by an understanding of their biological targets, can expand their spectrum of activity. researchgate.net While specific examples of enhancing this compound's bioactivity through derivatization are not extensively detailed, the general principle is a cornerstone of medicinal chemistry. wits.ac.za

Pharmacological Profiling of Blancoxanthone Preclinical Research

Antiviral Efficacy of Blancoxanthone

Activity Against Human Coronaviruses (e.g., HCoV-229E)

This compound, a pyranoxanthone isolated from the roots of Calophyllum blancoi, has demonstrated notable antiviral activity against the human coronavirus 229E (HCoV-229E). frontiersin.orgnih.govresearchgate.net Research has identified it as a potential candidate for the development of treatments for coronavirus infections. researchgate.net The antiviral efficacy of this compound has been primarily evaluated through in vitro studies.

The antiviral activity of this compound against HCoV-229E has been quantified using in vitro cell-based assays, such as the XTT assay, in human lung fibroblast (MRC-5) cells. frontiersin.orgresearchgate.netbiorxiv.org The XTT assay is a colorimetric method used to assess cell viability by measuring mitochondrial activity, which is typically reduced in virus-infected cells. biorxiv.orgbiorxiv.org In these assays, this compound exhibited viral inhibition at a concentration of 3 µg/ml in MRC-5 cells. frontiersin.orgnih.gov This indicates its ability to protect host cells from the virus. frontiersin.org The evaluation of antiviral compounds in MRC-5 cells is a common practice in the study of human coronaviruses like HCoV-229E. diva-portal.orgmdpi.com

Table 1: In Vitro Antiviral Activity of this compound against HCoV-229E

| Compound | Virus | Cell Line | Assay | Efficacy |

| This compound | HCoV-229E | MRC-5 | XTT Assay | Viral inhibition at 3 µg/ml |

This compound has been shown to inhibit the virus-induced cytopathic effects (CPE) in cell cultures infected with HCoV-229E. frontiersin.orgresearchgate.net CPE refers to the structural changes in a host cell caused by viral invasion, which can include cell lysis or rounding. creative-diagnostics.com The ability of a compound to inhibit CPE is a key indicator of its antiviral potential. creative-diagnostics.combiorxiv.org Studies have demonstrated that pyranoxanthones, including this compound, can reverse the in vitro virus-induced cytopathic effects of HCoV-229E. frontiersin.org This inhibitory action on CPE suggests that this compound can interfere with the viral replication cycle, leading to the protection of the host cells. frontiersin.orgresearchgate.net The CPE inhibition assay is a widely used method to screen for and evaluate antiviral agents. creative-diagnostics.comnih.gov

Broad-Spectrum Antiviral Potential (e.g., against Influenza, SARS, MERS-CoV)

While the primary research on this compound has focused on HCoV-229E, there is interest in its potential as a broad-spectrum antiviral agent. researchgate.net Some pyranoxanthones have shown inhibitory activity against SARS-CoV. nih.gov The quest for broad-spectrum antivirals, effective against multiple viruses like influenza, SARS-CoV, and MERS-CoV, is a significant area of research due to the threat of emerging and re-emerging respiratory viruses. mdpi.comnih.govscielo.org.mx Compounds that target conserved mechanisms in viral replication are often candidates for broad-spectrum activity. mdpi.combiorxiv.org Further research is needed to fully determine the extent of this compound's antiviral activity against a wider range of viruses, including influenza, SARS-CoV, and MERS-CoV.

Mechanistic Investigations of this compound's Antiviral Action

Potential Interference with Viral Entry Mechanisms

The mechanism by which this compound exerts its antiviral effect is thought to involve interference with the early stages of the viral life cycle, such as viral entry. frontiersin.org Viral entry into a host cell is a multi-step process that can be targeted by antiviral drugs. mdpi.comnih.govnih.gov For coronaviruses, this process often involves the spike glycoprotein (B1211001) binding to a host cell receptor. frontiersin.org Research on saikosaponins, another class of natural compounds, has shown that they can inhibit HCoV-229E by interfering with viral attachment and penetration into the host cells. frontiersin.org While the precise mechanism for this compound is still under investigation, its ability to inhibit virus-induced CPE from an early stage suggests a potential role in blocking viral entry. frontiersin.orgresearchgate.net Inhibiting viral entry is a promising strategy for the development of new antiviral therapies. frontiersin.orgbiorxiv.org

Modulation or Inhibition of Viral Replication Enzymes (e.g., RNA-dependent RNA polymerase, Proteases)

Viral replication is critically dependent on virally encoded enzymes, including RNA-dependent RNA polymerase (RdRp) and various proteases, such as the 3C-like protease (3CLpro) and papain-like protease (PLpro). frontiersin.org These enzymes represent primary targets for the development of antiviral drugs. frontiersin.orgnih.gov The RdRp is the central enzyme responsible for replicating the viral RNA genome, a process essential for generating new viral particles. nih.govub.edubiorxiv.org Proteases are crucial for cleaving viral polyproteins into functional non-structural proteins that form the replication-transcription complex. frontiersin.org

A number of natural products have been shown to exert their antiviral effects by inhibiting these key enzymes. frontiersin.orgscribd.com For instance, aqueous extracts of Houttuynia cordata have demonstrated inhibitory effects on the enzymatic activities of the SARS-CoV 3CL protease and RdRp. frontiersin.org Similarly, certain flavonoids and other plant-derived compounds have been identified as inhibitors of viral proteases and polymerases. mdpi.com

While this compound, a pyranoxanthone isolated from Calophyllum blancoi, has been shown to inhibit the replication of human coronavirus HCoV-229E, the precise molecular mechanism has not been fully elucidated. frontiersin.orgresearchgate.net Preclinical studies demonstrate that it reverses the cytopathic effects induced by the virus in MRC-5 cells, with an inhibitory concentration of 3 µg/ml. frontiersin.org However, current research has not yet definitively confirmed whether this compound's antiviral action proceeds via the direct inhibition of viral replication enzymes like RdRp or proteases. frontiersin.orgmdpi.com

Interaction with Specific Viral Structural Proteins (e.g., Spike Glycoprotein)

Viral entry into host cells is frequently mediated by structural proteins on the virion surface, such as the spike (S) glycoprotein in coronaviruses. nih.govresearchgate.net The S-glycoprotein is responsible for recognizing and binding to host cell receptors, like angiotensin-converting enzyme 2 (ACE2), which initiates the process of membrane fusion and viral genome entry into the cytoplasm. mdpi.comnih.govnih.gov Consequently, the S-glycoprotein is a key therapeutic target for antiviral agents designed to block the initial stages of infection. nih.gov

Several natural compounds have been reported to interfere with S-glycoprotein. nih.gov For example, the bis-benzylisoquinoline alkaloids tetrandrine, fangchinoline, and cepharanthine (B1668398) have been shown to inhibit the synthesis of the coronavirus S-glycoprotein and N-protein. nih.gov Computational docking studies have also suggested that other natural products may have a high binding affinity for the S-protein. nih.gov

In the context of this compound, there is currently no specific research available that demonstrates a direct interaction with or modulation of viral structural proteins like the spike glycoprotein. While its activity in inhibiting virus-induced cytopathic effects is established, the role of any potential interaction with viral surface proteins in this mechanism remains to be investigated. frontiersin.org

Putative Host Cell Pathway Modulation by this compound

Viruses are obligate intracellular parasites that manipulate host cell pathways to facilitate their replication and evade the host's immune response. embopress.orgmdpi.com This modulation can include the shutdown of host protein synthesis to redirect cellular resources towards viral production and the suppression of innate immune signaling pathways, such as interferon production. embopress.org Antiviral compounds can, in turn, exert their effects by interfering with these virus-host interactions or by modulating host pathways to create an antiviral state. ontosight.aifrontiersin.org For example, some compounds are known to interfere with the early stages of viral replication and entry into host cells, while others may modulate host responses through pathways like the p38 MAPK pathway. frontiersin.orgnih.gov

This compound has been observed to inhibit the growth of host cells infected with the human coronavirus strain HCoV-229E and to reverse the virus-induced cytopathic effects in cell culture. frontiersin.org This finding suggests that this compound may modulate host cell pathways that are either exploited by the virus for its replication or are involved in the cellular response to viral infection. However, the specific host cell signaling or metabolic pathways that are putatively modulated by this compound to achieve its antiviral effect have not yet been elucidated in published research.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Elucidation of Key Structural Features Essential for Antiviral Potency

The biological activity of natural compounds is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the specific chemical moieties and structural features responsible for a compound's pharmacological effects. frontiersin.org For xanthones, a class of oxygen-containing heterocyclic compounds, antiviral activity can be influenced by the type, number, and position of functional groups on the core scaffold. nih.gov Research on hydroxy-xanthones has shown that the addition of functional groups generally enhances the antiviral activity compared to the unsubstituted xanthone (B1684191) core. nih.gov Features such as hydroxyl groups and increased lipophilicity through methyl substitution have been noted to influence antiviral potency. mdpi.comnih.gov

This compound is a pyranoxanthone with the chemical structure 5,10-dihydroxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one. frontiersin.org Its key structural features include:

A polycyclic xanthone core.

A fused dimethylpyran ring, classifying it as a pyranoxanthone.

Two hydroxyl (-OH) groups at positions 5 and 10.

A prenyl group at position 12.

While specific SAR studies focused exclusively on this compound and its synthetic analogs are limited, the presence of these features is consistent with general findings for other bioactive flavonoids and xanthones. frontiersin.orgscribd.com The hydroxyl groups and the lipophilic prenyl side chain are considered important for the biological activities of many phenolic compounds. mdpi.comacademicjournals.org

Comparative Bioactivity Analysis with Related Pyranoxanthones

Phytochemical investigations of the roots of Calophyllum blancoi have led to the isolation of several related pyranoxanthones in addition to this compound. researchgate.netutar.edu.my These include acetyl this compound, 3-hydroxythis compound, and pyranojacareubin (B161687). researchgate.net Biological testing of these compounds has provided insight into their comparative antiviral activities.

Notably, both this compound and pyranojacareubin have demonstrated significant activity against coronaviruses, each with a reported 50% inhibitory concentration (IC₅₀) of 3 µg/mL. academicjournals.orgresearchgate.net Another study reported an IC₅₀ value of 7.93 µM for this compound against HCoV-229E. researchgate.net The bioactivity of other related compounds like acetyl this compound and 3-hydroxythis compound has been evaluated, but they did not show the same level of significant antiviral activity in the initial screenings. researchgate.net

| Compound | Reported Anti-Coronavirus Activity | Reference |

|---|---|---|

| This compound | Significant activity (IC₅₀ = 3 µg/mL; IC₅₀ = 7.93 µM) | researchgate.netacademicjournals.orgresearchgate.net |

| Pyranojacareubin | Significant activity (IC₅₀ = 3 µg/mL) | academicjournals.orgresearchgate.net |

| Acetyl this compound | Evaluated, but not reported as significantly active | researchgate.net |

| 3-Hydroxythis compound | Evaluated, but not reported as significantly active | researchgate.net |

Other Investigated Preclinical Biological Activities of this compound and Related Xanthones

Xanthones isolated from the Calophyllum genus are a well-studied class of compounds known for a diverse range of pharmacological activities beyond their antiviral effects. nih.gov Preclinical research has identified numerous bioactive xanthones from various Calophyllum species. utar.edu.mynih.gov

These related xanthones have been reported to possess antibacterial, antifungal, antiplatelet aggregation, and immunomodulatory properties. researchgate.net Furthermore, studies have shown that xanthones from this genus exhibit potent cytotoxic activity against various human tumor cell lines, have chemopreventive potential, and can act as inhibitors of HIV-1. researchgate.netnih.gov Specific examples include xanthones from C. caledonicum showing antimalarial activity and those from C. brasiliense acting as inhibitors of human sulfotransferases and demonstrating activity against the parasite that causes Chagas disease. nih.gov

| Biological Activity | Source Species (Genus Calophyllum) | Reference |

|---|---|---|

| Cytotoxic / Cancer-Chemopreventive | C. inophyllum, C. brasiliense | researchgate.netnih.gov |

| Anti-HIV-1 | General (Calophyllum) | researchgate.netnih.gov |

| Antimalarial | C. caledonicum | nih.gov |

| Anti-Chagas Disease (Antitrypanosomal) | C. brasiliense | nih.gov |

| Sulfotransferase Inhibition | C. brasiliense | nih.gov |

| Antibacterial / Antifungal | General (Calophyllum) | researchgate.net |

| Antiplatelet Aggregation | General (Calophyllum) | researchgate.net |

| Immunomodulatory | General (Calophyllum) | researchgate.net |

In Vitro Antioxidant Properties

An exhaustive search for preclinical studies did not yield any specific reports detailing the in vitro antioxidant profile of isolated this compound. There is no available data from standard antioxidant capacity assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Trolox equivalent antioxidant capacity (TEAC) assay, the ferric reducing antioxidant power (FRAP) assay, or the oxygen radical absorbance capacity (ORAC) assay. Consequently, a data table summarizing these properties cannot be generated.

Anti-inflammatory Modulations

Similarly, the scientific literature lacks specific preclinical data on the anti-inflammatory mechanisms of this compound. There are no available studies that quantify its ability to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway, or its effect on the production of pro-inflammatory cytokines (e.g., tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β)) or enzymes like cyclooxygenase-2 (COX-2). researchgate.netglobalplantcouncil.org Without such detailed findings, a comprehensive summary and a corresponding data table on its anti-inflammatory modulations cannot be provided.

Advanced Analytical Methodologies for Blancoxanthone Research

Quantitative and Qualitative Analysis of Blancoxanthone in Biological and Botanical Extracts

Accurate determination of this compound content in botanical sources and biological samples is fundamental for pharmacological and phytochemical studies. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography coupled with High-Resolution Electrospray Ionization Mass Spectrometry (UHPLC-HRESIMS) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of xanthones, including this compound, from various extracts. A well-developed HPLC method offers reliability and precision for determining the concentration of the target analyte.

A common approach involves reverse-phase HPLC, which separates compounds based on their hydrophobicity. For the analysis of this compound, a C18 column is typically employed. The mobile phase often consists of a gradient mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. This gradient elution allows for the effective separation of this compound from other structurally similar xanthones and matrix components. Detection is commonly performed using a UV-Vis detector, with the wavelength set at the maximum absorbance of the xanthone (B1684191) chromophore, which is typically around 254 nm. nih.gov

The validation of an HPLC method for this compound analysis is crucial and generally includes assessment of linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).

Table 1: Hypothetical HPLC Method Parameters for this compound Quantification

| Parameter | Condition |

| Instrument | HPLC System with UV-Vis Detector |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 50-70% B (0-20 min), 70-100% B (20-25 min), 100% B (25-30 min) |

| Flow Rate | 1.0 mL/min |

| Detection | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 2: Illustrative Validation Data for HPLC Quantification of this compound

| Validation Parameter | Result |

| Linearity Range | 1 - 200 µg/mL (r² > 0.999) |

| Intra-day Precision (RSD) | < 2% |

| Inter-day Precision (RSD) | < 3% |

| Accuracy (Recovery) | 98 - 102% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

For a more in-depth qualitative and quantitative analysis of this compound and its related compounds in complex botanical and biological matrices, Ultra-High Performance Liquid Chromatography coupled to High-Resolution Electrospray Ionization Mass Spectrometry (UHPLC-HRESIMS) is the method of choice. pensoft.netpensoft.net This technique offers superior resolution, sensitivity, and speed compared to conventional HPLC.

The UHPLC system utilizes columns with smaller particle sizes (typically sub-2 µm), which results in sharper peaks and better separation efficiency. labrulez.com The coupling to a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, allows for the accurate mass measurement of the parent ion and its fragment ions. This high mass accuracy is critical for the confident identification of this compound and the tentative identification of unknown related xanthones in the extract by determining their elemental composition. nih.govnih.gov

HRESIMS operating in negative ion mode is often effective for the analysis of phenolic compounds like xanthones. pensoft.net The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide valuable structural information for the characterization of this compound and its derivatives. nih.gov

Table 3: Representative UHPLC-HRESIMS Parameters for this compound Profiling

| Parameter | Condition |

| Instrument | UHPLC system coupled to a Q-TOF or Orbitrap Mass Spectrometer |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Optimized for rapid separation |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Mass Analyzer | TOF or Orbitrap |

| Scan Range | m/z 100 - 1500 |

| Data Acquisition | Full Scan and Data-Dependent MS/MS |

Bioanalytical Techniques for Preclinical Metabolite Profiling of this compound

Understanding the metabolic fate of this compound is a crucial aspect of its preclinical evaluation. In vitro and in vivo metabolite profiling studies are conducted to identify the biotransformation products of the parent compound. Liquid chromatography-mass spectrometry (LC-MS) based techniques are indispensable for these investigations. nih.gov

In a typical in vitro study, this compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. Following the incubation, the sample is analyzed by a high-performance liquid chromatography system coupled to a mass spectrometer, such as an ion trap or time-of-flight analyzer (LC-MS-IT-TOF). nih.gov This allows for the separation and identification of metabolites.

The metabolic transformations that xanthones commonly undergo include demethylation, hydroxylation, and glucuronidation. nih.gov By comparing the mass spectra and retention times of the samples with and without the parent compound, potential metabolites can be identified. The high-resolution capabilities of TOF and Orbitrap mass analyzers, along with the fragmentation data from MS/MS, are used to elucidate the structures of these metabolites. nih.gov

Table 4: Common Metabolic Transformations of Xanthones and Expected Mass Shifts

| Metabolic Reaction | Mass Change (Da) | Description |

| Hydroxylation | +15.9949 | Addition of a hydroxyl group (-OH) |

| Demethylation | -14.0157 | Removal of a methyl group (-CH₃) |

| Glucuronidation | +176.0321 | Conjugation with glucuronic acid |

| Sulfation | +79.9568 | Conjugation with a sulfate (B86663) group |

These bioanalytical methods provide a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which is essential for its further development as a potential therapeutic agent.

Emerging Research Directions and Future Perspectives for Blancoxanthone

Computational and In Silico Approaches for Drug Discovery and Target Identification

The integration of computational methods is revolutionizing the drug discovery process, offering ways to accelerate and economize the identification and validation of new therapeutic agents. universiteitleiden.nlnih.govarxiv.org For blancoxanthone, these in silico techniques can rapidly predict its biological targets and mechanisms of action, guiding further experimental validation. globalresearchonline.netmdpi.com

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, like this compound, and a macromolecular target, typically a protein. mdpi.comnih.gov Molecular docking predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net MD simulations then provide insights into the stability and dynamics of this complex over time. mdpi.comnih.gov

For this compound, these methods are critical for identifying its potential molecular targets. For instance, molecular docking simulations have been used to suggest that various phytochemicals may act as inhibitors for viral proteins, such as those associated with SARS-CoV-2. nih.gov By screening this compound against libraries of known protein structures, researchers can generate hypotheses about its mechanism of action. globalresearchonline.net MD simulations can further refine these predictions by assessing the stability of the this compound-target complex, ensuring that the predicted interaction is not transient but maintained over a biologically relevant timescale. nih.govresearchgate.net

Table 1: Key Steps in Molecular Docking and Dynamics Simulation for this compound Research

| Step | Description | Rationale |

|---|---|---|

| Target Preparation | The 3D structure of a potential target protein is obtained from databases (e.g., Protein Data Bank) or predicted using homology modeling. globalresearchonline.net | Provides the structural framework of the receptor for docking. |

| Ligand Preparation | The 3D structure of this compound is generated and optimized for energy. | Ensures the ligand's conformation is realistic for binding. |

| Molecular Docking | A docking algorithm systematically fits this compound into the active or allosteric sites of the target protein, scoring each pose based on binding affinity. nih.gov | Identifies the most likely binding mode and predicts binding strength. |

| Analysis of Docked Complex | The top-scoring poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein. | Elucidates the specific amino acid residues involved in binding. |

| Molecular Dynamics (MD) Simulation | The most promising this compound-protein complex is placed in a simulated physiological environment (water, ions) and its atomic movements are simulated over time. mdpi.comfrontiersin.org | Assesses the stability and conformational changes of the complex, validating the docking results. |

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to analyze complex biological data and accelerate various stages of drug discovery. nih.govarxiv.orgnih.gov These technologies can identify patterns and make predictions from vast datasets that are beyond human capability. nih.gov In the context of this compound research, AI and ML can be leveraged in several ways.

Predictive models can be trained on large databases of compounds with known biological activities to predict the potential targets and therapeutic uses of this compound. universiteitleiden.nlresearchgate.net By analyzing its chemical structure, ML algorithms can compare it to millions of other compounds to identify potential protein targets or predict its absorption, distribution, metabolism, and excretion (ADME) properties. globalresearchonline.netresearchgate.net This can help prioritize experimental studies and reduce the time and cost associated with laboratory work. arxiv.org Furthermore, AI can be used to design novel analogs of this compound with potentially improved efficacy or pharmacokinetic profiles. wiley-vch.de

Comprehensive Investigation of Pharmacokinetic Parameters in Preclinical Models

Pharmacokinetics is the study of what the body does to a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). msdmanuals.comnih.gov A thorough understanding of the pharmacokinetic profile of this compound is essential to its development as a therapeutic agent. omicsonline.org Preclinical studies in animal models are necessary to gather this crucial data. omicsonline.orgfda.gov

Absorption is the process by which a drug enters the bloodstream, while distribution describes its subsequent movement into different tissues and organs. longdom.orgslideshare.net The extent of absorption determines a drug's bioavailability—the fraction of the administered dose that reaches systemic circulation. longdom.org

Future preclinical studies must investigate how efficiently this compound is absorbed following different routes of administration (e.g., oral, intravenous). omicsonline.org These studies would measure key parameters such as the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax). omicsonline.org Distribution studies are equally important to determine where the compound travels in the body. longdom.org By analyzing tissues and organs, researchers can ascertain whether this compound and its potential metabolites reach their intended sites of action in sufficient concentrations. omicsonline.org The volume of distribution (Vd) is a key parameter that quantifies the extent of a drug's distribution in the body. longdom.org

Metabolism refers to the chemical modification of a drug by the body, primarily by enzymes in the liver such as the cytochrome P450 system. nih.govhilarispublisher.com This process can convert a drug into active or inactive metabolites. hilarispublisher.com Elimination is the removal of the drug and its metabolites from the body, mainly through the kidneys (urine) or in the feces. hilarispublisher.com

Investigating the metabolism of this compound is critical. In vitro studies using liver microsomes can provide initial insights into its metabolic pathways and identify the specific enzymes involved. nih.gov Subsequent in vivo studies in animal models are needed to confirm these findings and identify the major metabolites. omicsonline.org It is important to determine if these metabolites are biologically active. hilarispublisher.com Elimination studies will determine the drug's half-life (t1/2)—the time it takes for the drug concentration in the body to be reduced by half—and its clearance rate, which are fundamental for defining dosing regimens. msdmanuals.com

Table 2: Key Pharmacokinetic Parameters for Future this compound Studies

| Parameter | Description | Importance |

|---|---|---|

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. msdmanuals.com | Determines how the dosage for non-intravenous routes compares to intravenous administration. |

| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma after a dose. omicsonline.org | Related to the intensity of the drug's effect. |

| Time to Cmax (Tmax) | The time at which Cmax is reached. omicsonline.org | Indicates the rate of drug absorption. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is in the blood plasma. longdom.org | Indicates the extent of drug distribution into body tissues. |

| Half-life (t1/2) | The time required for the concentration of the drug in the body to decrease by half. msdmanuals.com | Determines the dosing interval. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. msdmanuals.com | Determines the maintenance dose rate required to achieve a target steady-state concentration. |

Exploration of Advanced Drug Delivery Systems for this compound in Preclinical Settings (e.g., Nanoparticles, Inhalation)

Many natural compounds face challenges such as poor solubility, low bioavailability, and rapid metabolism, which can limit their therapeutic efficacy. amazonaws.comths100.in Advanced drug delivery systems offer innovative solutions to overcome these hurdles. nih.govmdpi.com For this compound, exploring these technologies in preclinical settings could significantly enhance its therapeutic potential.

Nanoparticle-based systems, such as liposomes or polymeric nanoparticles, can encapsulate this compound, potentially improving its solubility, protecting it from premature degradation, and allowing for controlled or targeted release. nih.govscispace.com This can lead to increased concentration at the site of action while minimizing systemic exposure. nih.gov

Given that some research points to the potential of this compound in managing respiratory ailments, delivery via inhalation is another promising avenue. researchgate.netresearchgate.net Formulating this compound for inhalation could deliver the compound directly to the lungs, achieving high local concentrations in the target tissue while reducing potential systemic side effects. amazonaws.comths100.in Preclinical studies are needed to develop and test the feasibility and efficacy of these advanced formulations. nih.govkuleuven.be

Synergistic Effects of this compound with Other Bioactive Compounds or Established Antivirals

Currently, there is a lack of specific research into the synergistic effects of this compound with other bioactive compounds or established antiviral drugs. However, the concept of combination therapy is a cornerstone of modern antiviral strategies, aiming to enhance efficacy, reduce toxicity, and prevent the emergence of drug-resistant viral strains. mdpi.comnih.govnih.gov The potential for this compound to act synergistically is a significant area for future research.

Studies on other xanthones have demonstrated the validity of this approach. For instance, combinations of different xanthones or xanthones with existing antibiotics have been shown to produce synergistic effects against various pathogens. core.ac.uk In the context of viral infections, computational studies have postulated that xanthones could act synergistically with other compounds, like flavone (B191248) derivatives, to inhibit viral proteases.

Future research could explore the combination of this compound with:

Other Phytochemicals: Co-administration with other plant-derived compounds, such as flavonoids or other xanthones from Calophyllum species, could lead to enhanced antiviral activity.

Established Antiviral Drugs: Investigating this compound alongside approved antiviral medications (e.g., neuraminidase inhibitors or polymerase inhibitors) could reveal combinations that are more effective than monotherapy. Research into combination therapies often involves targeting different stages of the viral life cycle to maximize the inhibitory effect. mdpi.com

The table below outlines potential areas of investigation for synergistic effects involving this compound, based on general principles of combination therapy and research on related compounds.

| Potential Combination Partner | Rationale for Synergy | Research Focus |

| Other Xanthones | Compounds with similar core structures may target different aspects of the same viral pathway or have complementary mechanisms. | In vitro and in vivo studies combining this compound with other bioactive xanthones from Calophyllum species. |

| Flavonoids | Flavonoids are known for their broad-spectrum antiviral activities and could complement the action of this compound. | Investigating combinations against a panel of viruses to identify synergistic interactions and optimal ratios. |

| Established Antivirals | Combining a novel agent with an approved drug can enhance efficacy and lower the required doses, potentially reducing side effects and resistance. mdpi.comnih.gov | Checkerboard assays to determine the synergistic, additive, or antagonistic effects of this compound with drugs like remdesivir (B604916) or oseltamivir. |

Addressing Unelucidated Mechanisms of Action for this compound's Pharmacological Effects

The precise molecular mechanism by which this compound exerts its antiviral effects has not yet been fully elucidated. d-nb.info Early studies have shown that it is effective against the human coronavirus 229E (HCoV-229E), inhibiting the virus-induced cytopathic effects in cell cultures. nih.govresearchgate.net However, the specific viral or host cell targets remain unknown.

Future research directions to uncover its mechanism of action are likely to follow established pathways in antiviral drug discovery:

Target Identification: The primary goal is to identify the specific stage of the viral life cycle that this compound disrupts. Research on other natural antiviral compounds suggests several potential targets for coronaviruses, including key viral enzymes and proteins essential for replication and entry. nih.govfrontiersin.org

Viral Entry Inhibition: Investigating whether this compound interferes with the binding of the viral spike (S) protein to host cell receptors like angiotensin-converting enzyme 2 (ACE2).

Enzyme Inhibition: Screening for inhibitory activity against crucial viral enzymes such as the 3-chymotrypsin-like protease (3CLpro), papain-like protease (PLpro), or the RNA-dependent RNA polymerase (RdRp), which are all critical for viral replication. nih.gov

Host-Based Mechanisms: Exploring the possibility that this compound modulates host cell pathways to create an antiviral state. Xanthones, in general, are known to influence signaling pathways such as NF-κB and MAPK, which play roles in inflammation and the immune response to viral infections. rhhz.net

Computational and In Vitro Assays: The elucidation of these mechanisms will likely involve a combination of computational docking studies to predict binding affinities to viral proteins, followed by in vitro enzymatic and cell-based assays to validate these predictions.

The table below summarizes the known antiviral activity of this compound and related compounds from its source, highlighting the need for further mechanistic studies.

| Compound | Source Organism | Virus | Reported Activity / Finding | Reference |

| This compound | Calophyllum blancoi | Human Coronavirus 229E (HCoV-229E) | Exhibits significant anti-coronavirus activity; IC50 of 3 µg/mL. | researchgate.netnih.gov |

| Pyranojacareubin (B161687) | Calophyllum blancoi | Human Coronavirus 229E (HCoV-229E) | Shows anti-coronavirus activity. | nih.gov |

| Acetyl this compound | Calophyllum blancoi | Not specified | Isolated alongside this compound. | researchgate.net |

| 3-Hydroxythis compound | Calophyllum blancoi | Not specified | Isolated alongside this compound. | researchgate.net |

Further research into these emerging areas is crucial to translate the initial promise of this compound into a well-understood and potentially valuable therapeutic agent.

Q & A

Q. What methodologies are recommended for isolating Blancoxanthone from natural sources?

Q. How is the molecular structure of this compound elucidated, and what analytical tools are critical?

Structural elucidation relies on spectroscopic methods:

- 1D/2D NMR for carbon skeleton and substituent positioning.

- High-resolution mass spectrometry (HR-MS) for molecular formula confirmation (C25H24O6).

- X-ray crystallography (if crystalline derivatives are obtainable) for absolute configuration .

Q. What in vitro models are validated for assessing this compound’s anti-coronavirus activity?

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s anti-coronavirus efficacy?

SAR strategies include:

- Derivatization : Acetylation or methylation of hydroxyl groups to enhance bioavailability.

- Hybrid molecules : Conjugation with antiviral pharmacophores (e.g., protease inhibitors).

Q. How should researchers address contradictions in pharmacological data across studies (e.g., varying EC50 values)?

Contradictions often arise from methodological variability:

- Cell line differences : MRC-5 vs. Vero cells may yield divergent results.

- Assay protocols : XTT vs. MTT assays differ in sensitivity.

Q. What experimental designs are suitable for elucidating this compound’s mechanism of action?

- Transcriptomics : RNA-seq to identify host gene expression changes post-treatment.

- Proteomics : Viral protein inhibition profiling (e.g., viral polymerase).

Methodological and Analytical Considerations

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

- Standard operating procedures (SOPs) : Predefine cell passage numbers, serum concentrations, and infection multiplicities (MOI).

- Inter-lab validation : Share protocols with collaborators for cross-verification.

- Positive controls : Include ribavirin or remdesivir in each assay batch .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-response data?

- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism.

- EC50 calculation : Use the 4-parameter logistic model.

- Error propagation : Report 95% confidence intervals and account for plate-to-plate variability .

Research Design and Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research questions?

Q. What challenges arise in synthesizing this compound derivatives, and how can they be mitigated?

- Regioselectivity : Protect reactive hydroxyl groups during derivatization.

- Purification : Use reverse-phase HPLC with UV detection (λ = 254 nm).

- Scalability : Optimize microwave-assisted synthesis for time efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.